![molecular formula C18H19Cl2N3O B2976340 3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1234866-16-0](/img/structure/B2976340.png)
3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide is a chemical compound. It is a light brick red powder . This compound is available for purchase from certain chemical suppliers.
Physical And Chemical Properties Analysis
This compound is a light brick red powder . More specific physical and chemical properties such as boiling point, density, and acidity coefficient are not directly available for this compound.Scientific Research Applications
Electrophoretic Separation
The research by Ye et al. (2012) involved the nonaqueous capillary electrophoretic separation of imatinib mesylate (IM) and related substances, including NDI and CPB, which are structurally similar to the queried compound. This study highlights the application of these compounds in quality control for IM, a significant aspect in pharmaceutical research.
Metabolic Pathways
In the study by Gong et al. (2010), the metabolism of Flumatinib, a tyrosine kinase inhibitor, was explored in Chronic Myelogenous Leukemia patients. This research provides insight into the metabolic pathways of similar compounds, demonstrating their relevance in understanding drug metabolism and therapeutic efficacy.
Molecular Interaction
Shim et al. (2002) investigated the molecular interaction of a compound structurally analogous to the queried chemical with the CB1 cannabinoid receptor. This research contributes to our understanding of how such compounds can be used to modulate receptor activity, which is crucial in the development of new therapeutic agents.
Crystal Structure and Ab Initio Calculations
The work of Gholivand et al. (2005) focused on the synthesis and crystal structure analysis of compounds involving piperidine, which is part of the structure of the queried compound. This research is significant for understanding the molecular and crystal structure of such compounds, which is essential in drug design and development.
Synthesis and Evaluation of Heterocyclic Carboxamides
Norman et al. (1996) conducted a study on the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents. This research demonstrates the application of such compounds in the development of new medications for psychiatric disorders.
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like the compound , is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, depending on the specific pathways involved.
Result of Action
Similar compounds have been shown to have a range of effects at the molecular and cellular level, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
3,4-dichloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-5-4-14(11-16(15)20)18(24)22-12-13-6-9-23(10-7-13)17-3-1-2-8-21-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKLWNIAHKOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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